Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde
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Overview
Description
Tricyclo[82224,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps include functional group transformations to introduce the carboxaldehyde group. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry can be employed to enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under mild heating.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxylic acid.
Reduction: Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-methanol.
Substitution: Brominated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology and Medicine
In biology and medicine, this compound can be used in the design of novel pharmaceuticals. Its tricyclic structure can interact with biological targets in unique ways, potentially leading to the development of new drugs with specific therapeutic effects.
Industry
In industry, this compound can be used in the production of advanced materials. Its stability and reactivity make it suitable for creating polymers and other materials with desirable properties.
Mechanism of Action
The mechanism by which Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde exerts its effects depends on its application. In chemical reactions, its reactivity is influenced by the electronic structure of the tricyclic core and the functional groups attached to it. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-dimethyl-: This compound has a similar tricyclic structure but with methyl groups instead of a carboxaldehyde group.
Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-dibromo-: This compound features bromine atoms, which significantly alter its reactivity and applications.
Uniqueness
Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5-carboxaldehyde is unique due to the presence of the carboxaldehyde group, which provides additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.
Properties
IUPAC Name |
tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c18-12-17-11-15-6-5-13-1-3-14(4-2-13)7-9-16(17)10-8-15/h1-4,8,10-12H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIBHOHKSYVVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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